![molecular formula C17H14N2O3 B2466136 3-[3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 371773-81-8](/img/structure/B2466136.png)
3-[3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
Descripción general
Descripción
The compound “3-[3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a phenyl group and a furan ring . The furan ring in the structure is a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. One possible method could involve the use of pinacol boronic esters in a protodeboronation process . This process utilizes a radical approach and can be paired with a Matteson homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes a pyrazole ring, a phenyl group, and a furan ring. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Aplicaciones Científicas De Investigación
Crystal Structures and Stereochemical Studies
- Crystal Structure Analysis : The compound has been studied for its crystal structures, revealing insights into its stereochemical peculiarities. These studies have shown that certain structural configurations of related compounds make it impossible for them to undergo a thermal intramolecular Diels–Alder reaction (IMDAF reaction) with furan (Borisova et al., 2016).
Antimicrobial Activity
- Synthesis and Antimicrobial Effectiveness : Research has been conducted on the synthesis of certain derivatives of this compound, showing their effectiveness as antimicrobial agents. For instance, certain derivatives have exhibited antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
- Novel Derivatives as Antimicrobial Agents : Another study has synthesized novel derivatives, including this compound, demonstrating good antimicrobial activities against tested microorganisms (Abdel-Wahab et al., 2017).
Biological Activities
- Analgesic and Antibacterial Properties : A derivative of this compound has been found to show analgesic and antibacterial activity, indicating its potential in medical applications (Oleshchuk et al., 2019).
Molecular and Crystal Structure Studies
- Molecular Structure Analysis : Research has focused on the molecular structure and crystal packing of related compounds, providing detailed insights into their molecular conformations and interactions (Kumarasinghe et al., 2009).
Antioxidant Activities
- Antioxidant Properties : Studies have been conducted to explore the antioxidant properties of certain derivatives, with findings indicating significant in vitro antioxidant activity, further supported by molecular docking, ADMET, QSAR, and bioactivity studies (Prabakaran et al., 2021).
Optical Nonlinearity and Potential Applications
- Potential in Optical Limiting Applications : Investigations into the optical nonlinearity of N-substituted derivatives have revealed that some of these compounds could be potential candidates for optical limiting applications, a critical feature for various photonic and optoelectronic devices (Chandrakantha et al., 2013).
Propiedades
IUPAC Name |
(E)-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12-7-9-15(22-12)17-13(8-10-16(20)21)11-19(18-17)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,21)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFVXBUWNSFCAJ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



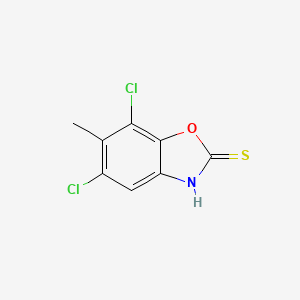
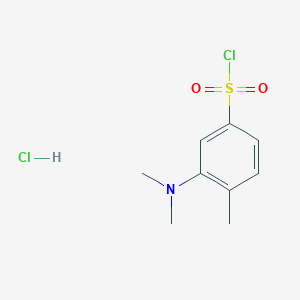
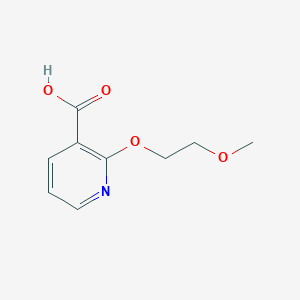
![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B2466061.png)
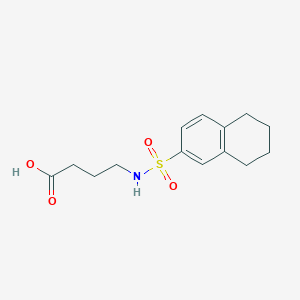

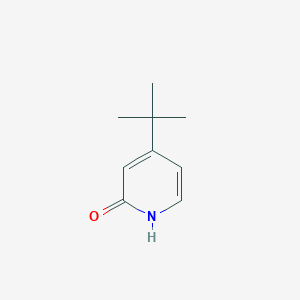
![[1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2466067.png)

![N-(2,3-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2466070.png)
![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2466071.png)
![3-(4-ethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2466072.png)
![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2466073.png)
![N'-{(E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzenecarbohydrazide](/img/structure/B2466075.png)